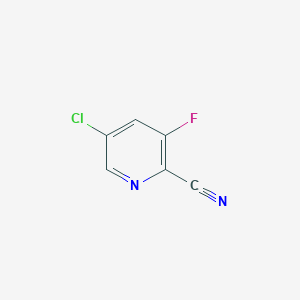

5-Chloro-3-fluoropyridine-2-carbonitrile

CAS No.: 207994-11-4

Cat. No.: VC3755477

Molecular Formula: C6H2ClFN2

Molecular Weight: 156.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 207994-11-4 |

|---|---|

| Molecular Formula | C6H2ClFN2 |

| Molecular Weight | 156.54 g/mol |

| IUPAC Name | 5-chloro-3-fluoropyridine-2-carbonitrile |

| Standard InChI | InChI=1S/C6H2ClFN2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H |

| Standard InChI Key | CNRYBSVCHUPCDV-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1F)C#N)Cl |

| Canonical SMILES | C1=C(C=NC(=C1F)C#N)Cl |

Introduction

Chemical Properties and Structure

Basic Information and Identifiers

5-Chloro-3-fluoropyridine-2-carbonitrile is a substituted pyridine derivative bearing chlorine and fluorine substituents at the 5 and 3 positions, respectively, and a nitrile (cyano) group at the 2 position. This unique substitution pattern confers specific physicochemical properties that make it valuable in organic synthesis.

| Parameter | Value |

|---|---|

| Chemical Name | 5-Chloro-3-fluoropyridine-2-carbonitrile |

| CAS Registry Number | 207994-11-4 |

| Molecular Formula | C₆H₂ClFN₂ |

| Molecular Weight | 156.54 g/mol |

| European Community (EC) Number | 691-815-6 |

| DSSTox Substance ID | DTXSID80621494 |

| HS Code | 2933399090 |

The compound is also known by several synonyms, including 5-chloro-3-fluoropicolinonitrile, 5-chloro-2-cyano-3-fluoropyridine, and 3-fluoro-5-chloro-2-cyanopyridine .

Structural Features

The molecular structure of 5-Chloro-3-fluoropyridine-2-carbonitrile consists of a pyridine ring with the following substituents:

-

A chlorine atom at the 5-position

-

A fluorine atom at the 3-position

-

A nitrile (C≡N) group at the 2-position

The presence of both electron-withdrawing halogens (chlorine and fluorine) significantly influences the electronic distribution within the pyridine ring, making specific carbon positions more susceptible to nucleophilic attack. This electronic characteristic is crucial for its reactivity in various synthetic transformations.

Physical Properties

The compound possesses distinct physical properties that are important for its handling, purification, and application in various chemical processes.

These properties indicate that 5-Chloro-3-fluoropyridine-2-carbonitrile is a relatively stable, moderately lipophilic compound with a defined melting point, making it suitable for various chemical applications .

Spectroscopic and Analytical Data

The identification and characterization of 5-Chloro-3-fluoropyridine-2-carbonitrile can be accomplished using various spectroscopic techniques.

Structural Identifiers

The following identifiers are crucial for database searches and structural verification:

| Identifier | Value |

|---|---|

| Standard InChI | InChI=1S/C6H2ClFN2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H |

| Standard InChIKey | CNRYBSVCHUPCDV-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1F)C#N)Cl |

| Canonical SMILES | C1=C(C=NC(=C1F)C#N)Cl |

| PubChem Compound ID | 22013562 |

These structural identifiers provide unambiguous representations of the compound's molecular structure, enabling accurate database retrieval and structural comparison.

Synthesis and Preparation Methods

The synthesis of 5-Chloro-3-fluoropyridine-2-carbonitrile typically involves multiple steps, starting from simpler pyridine derivatives. Several synthetic approaches have been reported in the literature, including:

Common Synthetic Routes

The synthesis often requires controlled conditions to ensure selectivity and high yield. Based on reactions of similar compounds, potential synthetic routes may include:

-

Halogenation of 3-fluoropyridine-2-carbonitrile to introduce the chlorine at the 5-position

-

Cyanation of 5-chloro-3-fluoropyridine-2-halides

-

Fluorination of 5-chloropyridine-2-carbonitrile at the 3-position

These synthetic pathways typically employ reagents such as N-chlorosuccinimide (NCS) for chlorination, copper-catalyzed cyanation reactions, or selective fluorination reagents.

Industrial Production

For larger-scale production, optimized conditions are employed to enhance efficiency and scalability. The industrial synthesis may utilize continuous flow reactors and other advanced techniques to improve yield and purity.

Chemical Reactivity

General Reactivity

5-Chloro-3-fluoropyridine-2-carbonitrile demonstrates distinct reactivity patterns due to its electronic structure:

-

The electron-withdrawing nature of the chlorine and fluorine atoms enhances the electrophilicity of the pyridine ring

-

The nitrile group can undergo various transformations including hydrolysis, reduction, and addition reactions

-

The halogen substituents (Cl, F) can participate in nucleophilic aromatic substitution reactions

Common Reactions

The compound can participate in several reaction types:

-

Nucleophilic Aromatic Substitution: Replacement of the chlorine or fluorine atoms with various nucleophiles

-

Nitrile Transformations: Hydrolysis to carboxylic acid or carboxamide, or reduction to primary amine

-

Cross-Coupling Reactions: Participation in metal-catalyzed couplings (e.g., Suzuki, Negishi, or Kumada reactions)

-

Reduction Reactions: Selective reduction of specific functional groups within the molecule

The mechanism of action primarily revolves around the reactivity due to the electron-withdrawing nature of the chlorine and fluorine atoms, which enhance the electrophilicity of the carbon atoms in the pyridine ring, making them more susceptible to nucleophilic attack.

Applications

Pharmaceutical Applications

Recent studies have shown that 5-Chloro-3-fluoropyridine-2-carbonitrile exhibits promising biological activities, including:

-

Anticancer Properties: Inhibition of the growth of various cancer cell lines

-

Pharmaceutical Intermediate: Used in the synthesis of various active pharmaceutical ingredients

-

Enhanced Binding Affinity: The presence of fluorine enhances the binding affinity and metabolic stability, making it a valuable candidate for further research in pharmacology

Synthetic Applications

As a versatile synthetic intermediate, 5-Chloro-3-fluoropyridine-2-carbonitrile finds applications in:

-

Building Block: Used in the synthesis of complex heterocyclic compounds

-

Agrochemical Development: Precursor in the production of pesticides and herbicides

-

Material Science: Component in the synthesis of functional materials

| Hazard Statement | Description |

|---|---|

| H302+H312+H332 | Harmful if swallowed, in contact with skin, or if inhaled |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

The compound is labeled with the GHS07 (Exclamation mark) hazard pictogram and the signal word "Warning" .

Transport Information

For transportation purposes, the compound is classified as:

| Parameter | Value |

|---|---|

| UN Number | UN3439 |

| Transport Hazard Class | 6.1 |

| Shipping Name | NITRILES, SOLID, TOXIC, N.O.S. |

These classifications indicate that special precautions are required during transport to ensure safety .

| Supplier | Packaging | Purity | Price (as of 2019-2025) |

|---|---|---|---|

| Cymit Quimica | 100 mg | Not specified | 54.00 € |

| Cymit Quimica | 250 mg | Not specified | 70.00 € |

| Cymit Quimica | 1 g | Not specified | 180.00 € |

| Cymit Quimica | 5 g | Not specified | 361.00 € |

| Matrix Scientific | Varies | ≥97% | Various |

Prices may vary depending on quantity, purity, and supplier .

Comparison with Related Compounds

5-Chloro-3-fluoropyridine-2-carbonitrile belongs to a family of halogenated pyridine derivatives. Comparing it with related compounds provides insight into structure-property relationships.

| Compound | CAS Number | Molecular Weight | Key Differences |

|---|---|---|---|

| 5-Chloro-3-fluoropyridine-2-carbonitrile | 207994-11-4 | 156.54 g/mol | Reference compound |

| 5-Bromo-3-fluoropyridine-2-carbonitrile | 886373-28-0 | 201.00 g/mol | Bromine instead of chlorine at position 5 |

| 3-Chloro-5-fluoropyridine-2-carbonitrile | 950670-25-4 | 156.54 g/mol | Reversed positions of chlorine and fluorine |

| 5-Chloro-3-fluoropyridine-2-carboxamide | 207994-10-3 | ~174 g/mol | Carboxamide instead of nitrile group |

These structural variations lead to differences in reactivity, biological activity, and physical properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume